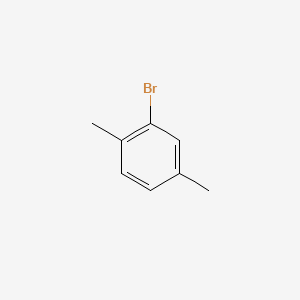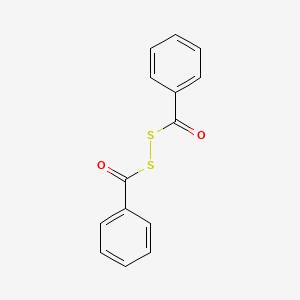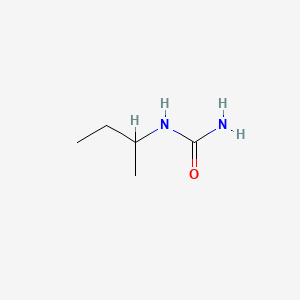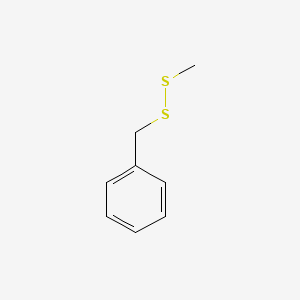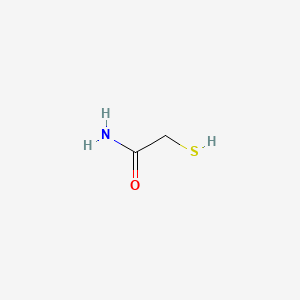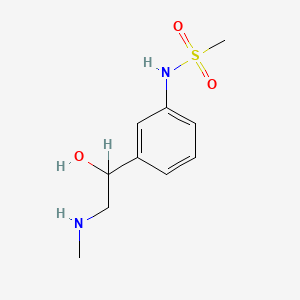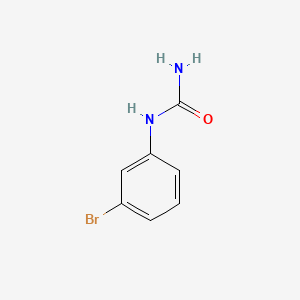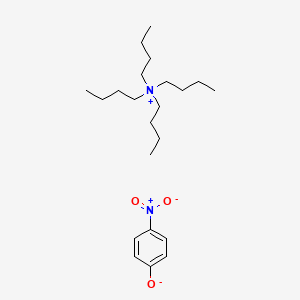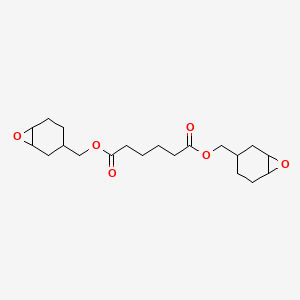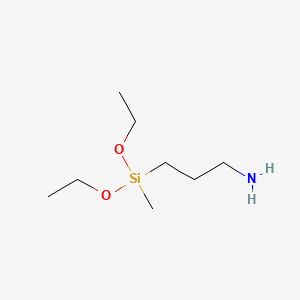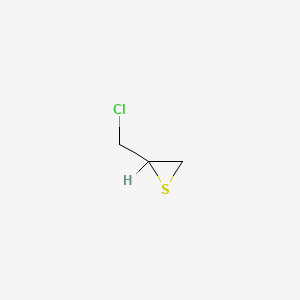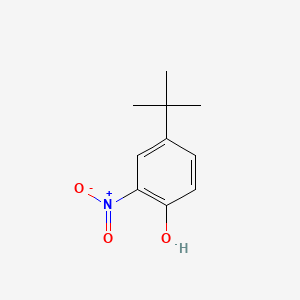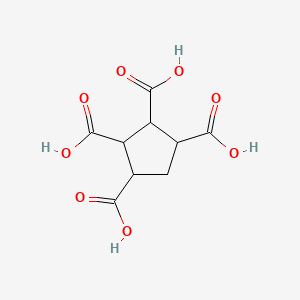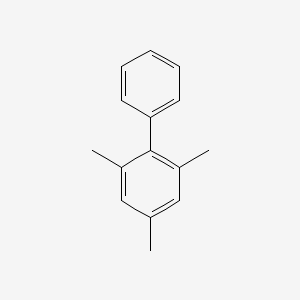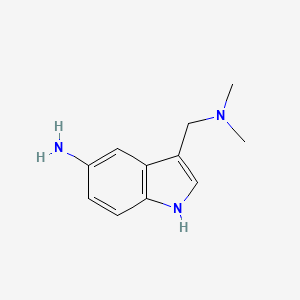
Indole, 5-amino-3-((dimethylamino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including 5-amino-3-((dimethylamino)methyl)-indole, often involves multi-step reactions that introduce specific functional groups to the indole core. One common approach is the Fischer indole synthesis, which has been adapted to synthesize 2,3-dialkyl(dimethylamino)indoles with modifications for the introduction of amino and dimethylaminomethyl groups at specific positions on the indole ring (Fludzinski et al., 1986). Another method involves a three-step synthesis starting from commercially available materials, leading to the formation of 5-amino-3-(2-dimethylaminoethyl)indole (MacorJohn et al., 1993).
Molecular Structure Analysis
The molecular structure of 5-amino-3-((dimethylamino)methyl)-indole derivatives is characterized by the presence of hydrogen bonding and π-π interactions that contribute to their stability and reactivity. X-ray diffraction analysis of similar compounds reveals that hydrogen bonds between amino groups and adjacent molecules play a crucial role in the crystal packing and overall molecular conformation (Kukuljan et al., 2016).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, including N-alkylation, acylation, and electrophilic substitutions, which are essential for the functionalization of the indole core. The presence of amino and dimethylaminomethyl groups on the indole ring enhances its nucleophilicity, facilitating reactions with electrophiles (Ganellin & Ridley, 1969).
Scientific Research Applications
Novel Research Tools and Chemical Stability
- Indole-3-acetic acid derivatives : Indole-3-acetic acid, a crucial hormone in plants and metabolite in humans, animals, and microorganisms, has derivatives like 5- and 6-(2-aminoethyl)-indole used in creating novel research tools. These derivatives can form immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or molecular probes. This includes linking to proteins like bovine serum albumin or biotin for applications like monoclonal antibody formation and enzyme-linked immunosorbent assays (Ilić et al., 2005).
Spectroscopic and Photophysical Properties
- Probe fluorophores : Indole derivatives are used as probe fluorophores in spectroscopic studies. The properties of these derivatives vary with small chemical changes and solvent types, providing insights into the interaction dynamics in different environments (Belletěte & Durocher, 1992).
- Photophysics of 3H-indole derivatives : These derivatives have been studied for their solvatochromic shifts, interpreting the nature of substituent groups and solute-solvent interactions. This research helps in understanding the geometrical changes in various states of these molecules (Belletěte, Sarpal & Durocher, 1994).
Chemical Reactions and Modifications
- Electrophilic substitution reactions : Indole derivatives undergo various chemical reactions like bromination, nitration, and acylation, providing valuable information for synthetic chemistry applications (Golubeva et al., 1985).
Solubilization Behavior and Micelle Interaction
- Solubilization in micelles : Substituted derivatives of indole have been studied for their behavior in different micellar solutions like SDS and CTAB. This research reveals how small chemical variations affect solubilization sites and interactions in micelles (Sarpal, Belletěte & Durocher, 1994).
Future Directions
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “Indole, 5-amino-3-((dimethylamino)methyl)-” and similar compounds could have potential applications in the development of new pharmaceuticals.
properties
IUPAC Name |
3-[(dimethylamino)methyl]-1H-indol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCLCCAAPPKYBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187737 |
Source


|
| Record name | Indole, 5-amino-3-((dimethylamino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole, 5-amino-3-((dimethylamino)methyl)- | |
CAS RN |
3414-74-2 |
Source


|
| Record name | Indole, 5-amino-3-((dimethylamino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole, 5-amino-3-((dimethylamino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

